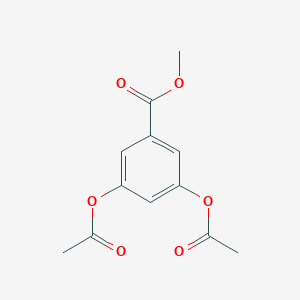

Methyl 3,5-diacetoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,5-diacetyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O6/c1-7(13)17-10-4-9(12(15)16-3)5-11(6-10)18-8(2)14/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEYNOHQYSXYEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428682 | |

| Record name | methyl 3,5-bis(acetyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2150-36-9 | |

| Record name | methyl 3,5-bis(acetyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 3,5-diacetoxybenzoate" synthesis from methyl 3,5-dihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of methyl 3,5-diacetoxybenzoate from methyl 3,5-dihydroxybenzoate. The described methodology is a standard acetylation reaction, providing a robust and reproducible protocol for obtaining the target compound. This guide includes a detailed experimental protocol, comprehensive characterization data, and visual representations of the synthesis and workflow to support researchers in the fields of organic synthesis and drug development.

Overview of the Synthesis

The synthesis of methyl 3,5-diacetoxybenzoate is achieved through the acetylation of the two hydroxyl groups of methyl 3,5-dihydroxybenzoate. This reaction is typically carried out using acetic anhydride as the acetylating agent and pyridine as a catalyst and solvent. The pyridine serves to activate the acetic anhydride and to neutralize the acetic acid byproduct formed during the reaction.

Experimental Protocol

This section provides a detailed procedure for the synthesis of methyl 3,5-diacetoxybenzoate.

2.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Methyl 3,5-dihydroxybenzoate | 98% | Commercially Available |

| Acetic Anhydride | Reagent Grade | Commercially Available |

| Pyridine | Anhydrous | Commercially Available |

| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |

| 1 M Hydrochloric Acid (HCl) | Laboratory Grade | Commercially Available |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Laboratory Grade | Commercially Available |

| Brine (Saturated NaCl Solution) | Laboratory Grade | Commercially Available |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |

| Deuterated Chloroform (CDCl₃) | NMR Grade | Commercially Available |

2.2. Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3,5-dihydroxybenzoate (1.0 eq) in anhydrous pyridine (5-10 mL per gram of starting material) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (2.5 eq) dropwise, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, pour the mixture into a separatory funnel containing dichloromethane.

-

Washing: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution (to remove excess acetic acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure methyl 3,5-diacetoxybenzoate.

Data Presentation

This section summarizes the key quantitative data for the starting material and the final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Methyl 3,5-dihydroxybenzoate | C₈H₈O₄ | 168.15 | White to off-white solid |

| Methyl 3,5-diacetoxybenzoate | C₁₂H₁₂O₆ | 252.22 | White to off-white solid |

Table 2: Reaction Parameters and Yield

| Parameter | Value |

| Reaction Time | 12-16 hours |

| Reaction Temperature | Room Temperature |

| Typical Yield | >95% |

Table 3: Spectroscopic Data for Methyl 3,5-dihydroxybenzoate

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 6.98 (t, J = 2.2 Hz, 1H, Ar-H), 6.55 (d, J = 2.2 Hz, 2H, Ar-H), 5.4 (br s, 2H, -OH), 3.85 (s, 3H, -OCH₃) |

| IR (KBr, cm⁻¹) | 3350-3200 (br, O-H), 1690 (C=O, ester), 1600, 1450 (C=C, aromatic) |

| MS (EI) | m/z: 168 (M⁺), 137, 109 |

Table 4: Spectroscopic Data for Methyl 3,5-diacetoxybenzoate

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.65 (d, J = 2.4 Hz, 2H, Ar-H), 7.20 (t, J = 2.4 Hz, 1H, Ar-H), 3.90 (s, 3H, -OCH₃), 2.30 (s, 6H, -COCH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 168.5, 165.8, 151.2, 132.5, 120.0, 119.5, 52.6, 21.1 |

| IR (KBr, cm⁻¹) | 1765 (C=O, acetate), 1730 (C=O, ester), 1610, 1460 (C=C, aromatic), 1200 (C-O, acetate) |

| MS (EI) | m/z: 252 (M⁺), 210, 168, 137, 43 |

Mandatory Visualizations

4.1. Chemical Reaction Pathway

4.2. Experimental Workflow

4.3. Logical Relationship of Components

An In-depth Technical Guide to the Acetylation of Methyl 3,5-Dihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acetylation of methyl 3,5-dihydroxybenzoate to synthesize methyl 3,5-diacetoxybenzoate. This process is a fundamental reaction in organic synthesis, often employed to protect hydroxyl groups on phenolic compounds, a common structural motif in biologically active molecules and pharmaceutical intermediates. This guide details the experimental protocol, presents key data in a structured format, and visualizes the reaction and workflow for enhanced understanding.

Reaction Overview and Signaling Pathway

The core of this protocol is the esterification of the two phenolic hydroxyl groups of methyl 3,5-dihydroxybenzoate using an acetylating agent. The most common and effective method involves the use of acetic anhydride in the presence of a base catalyst, typically pyridine. Pyridine serves both as a solvent and a catalyst, activating the hydroxyl groups for nucleophilic attack on the carbonyl carbon of the acetic anhydride.

Below is a diagram illustrating the chemical transformation:

Caption: Chemical scheme for the acetylation of methyl 3,5-dihydroxybenzoate.

Quantitative Data Summary

The following tables summarize the key quantitative data for the materials and reaction parameters involved in this protocol.

Table 1: Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| Methyl 3,5-dihydroxybenzoate | C₈H₈O₄ | 168.15 | 2150-44-9 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 |

| Pyridine | C₅H₅N | 79.10 | 110-86-1 |

| Methyl 3,5-diacetoxybenzoate | C₁₂H₁₂O₆ | 252.22 | 2150-36-9 |

Table 2: Reaction Parameters

| Parameter | Value/Description |

| Stoichiometry (Methyl 3,5-dihydroxybenzoate : Acetic Anhydride) | 1 : 2.2 (molar ratio) |

| Solvent/Catalyst | Pyridine |

| Temperature | Room Temperature (approx. 20-25 °C) |

| Reaction Time | 12-24 hours (monitor by TLC) |

| Work-up | Aqueous extraction with HCl and NaHCO₃ |

| Purification | Recrystallization or Column Chromatography |

Detailed Experimental Protocol

This protocol is a general procedure for the acetylation of phenols and has been adapted for methyl 3,5-dihydroxybenzoate.[1][2]

Materials and Reagents:

-

Methyl 3,5-dihydroxybenzoate

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (or Ethyl Acetate)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Toluene

-

Silica gel for column chromatography (if necessary)

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve methyl 3,5-dihydroxybenzoate (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acetic Anhydride: Cool the solution in an ice bath to 0 °C. To this stirred solution, add acetic anhydride (2.2 equivalents, i.e., 1.1 equivalents per hydroxyl group) dropwise.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[1]

-

Quenching and Solvent Removal: Once the reaction is complete, quench any remaining acetic anhydride by the slow addition of methanol. The solvent is then removed under reduced pressure using a rotary evaporator. To ensure all pyridine is removed, co-evaporate the residue with toluene (2-3 times).[2]

-

Work-up: Dissolve the residue in a suitable organic solvent such as dichloromethane or ethyl acetate. Transfer the solution to a separatory funnel.

-

Wash the organic layer with 1 M HCl to remove any remaining pyridine.

-

Wash with water.

-

Wash with saturated aqueous NaHCO₃ to neutralize any acetic acid.

-

Finally, wash with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude methyl 3,5-diacetoxybenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure product.

Experimental Workflow Visualization

The following diagram outlines the key steps in the experimental procedure.

Caption: Step-by-step workflow for the synthesis of methyl 3,5-diacetoxybenzoate.

Characterization of Methyl 3,5-diacetoxybenzoate

The final product should be characterized to confirm its identity and purity.

Table 3: Expected Spectroscopic Data for Methyl 3,5-diacetoxybenzoate

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Signals corresponding to the three aromatic protons. The two protons ortho to the ester group are expected to be chemically equivalent, and the proton para to the ester will be unique. Methyl Protons (Ester): A singlet for the three protons of the methyl ester group. Methyl Protons (Acetyl): A singlet for the six protons of the two acetyl groups. |

| ¹³C NMR | Signals for the carbonyl carbons of the ester and acetyl groups, aromatic carbons, and the methyl carbons. |

| FT-IR (cm⁻¹) | Strong C=O stretching frequencies for the ester and acetyl groups (typically in the range of 1735-1770 cm⁻¹), and C-O stretching bands. Disappearance of the broad O-H stretch from the starting material. |

| Mass Spec. | Molecular ion peak corresponding to the mass of the product (m/z = 252.22). |

Note on ¹H NMR Data: While a definitive experimental spectrum for methyl 3,5-diacetoxybenzoate was not located in the searched literature, the expected chemical shifts can be predicted based on the structure and data from analogous compounds. The aromatic protons are expected to shift downfield compared to the starting material due to the electron-withdrawing effect of the acetyl groups. The acetyl methyl protons will likely appear as a singlet around 2.3 ppm, and the ester methyl protons around 3.9 ppm.

This guide provides a robust framework for the successful synthesis and purification of methyl 3,5-diacetoxybenzoate. As with any chemical synthesis, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.

References

In-depth Spectroscopic and Synthetic Analysis of Methyl 3,5-diacetoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3,5-diacetoxybenzoate, a compound of interest in various research and development applications. Due to the limited availability of direct experimental spectra in public databases, this paper presents a combination of available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on established principles and analogous compounds. Furthermore, a detailed experimental protocol for its synthesis is provided.

Spectroscopic Data Analysis

The structural characterization of Methyl 3,5-diacetoxybenzoate is crucial for its identification and quality control. The following sections detail its mass spectrometry, and predicted NMR and IR data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.

Table 1: Mass Spectrometry Data for Methyl 3,5-diacetoxybenzoate

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Molecular Weight | 252.22 g/mol |

| Major Fragments (m/z) | Predicted: 210, 168, 151, 123, 43 |

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule. The predicted chemical shifts, multiplicities, and coupling constants for Methyl 3,5-diacetoxybenzoate are summarized below.

Table 2: Predicted ¹H NMR Data for Methyl 3,5-diacetoxybenzoate (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.6 | Triplet (t) | 1H | H-4 (Aromatic) |

| ~ 7.2 | Doublet (d) | 2H | H-2, H-6 (Aromatic) |

| ~ 3.9 | Singlet (s) | 3H | -COOCH₃ (Methyl) |

| ~ 2.3 | Singlet (s) | 6H | 2 x -OCOCH₃ (Acetyl) |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule. The predicted chemical shifts for Methyl 3,5-diacetoxybenzoate are presented below.

Table 3: Predicted ¹³C NMR Data for Methyl 3,5-diacetoxybenzoate (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 169 | 2 x C =O (Acetyl) |

| ~ 165 | C =O (Ester) |

| ~ 151 | C-3, C-5 (Aromatic, C-O) |

| ~ 132 | C-1 (Aromatic, C-COO) |

| ~ 120 | C-4 (Aromatic, CH) |

| ~ 119 | C-2, C-6 (Aromatic, CH) |

| ~ 53 | -COOC H₃ (Methyl) |

| ~ 21 | 2 x -OCOC H₃ (Acetyl Methyl) |

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands for Methyl 3,5-diacetoxybenzoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2960 - 2850 | Weak | Aliphatic C-H Stretch (Methyl) |

| ~ 1765 | Strong | C=O Stretch (Acetyl Ester) |

| ~ 1730 | Strong | C=O Stretch (Methyl Ester) |

| ~ 1600, 1450 | Medium | Aromatic C=C Bending |

| ~ 1200 | Strong | C-O Stretch (Ester) |

Experimental Protocols

The synthesis of Methyl 3,5-diacetoxybenzoate is typically achieved through a two-step process: the esterification of 3,5-dihydroxybenzoic acid to form methyl 3,5-dihydroxybenzoate, followed by the acetylation of the hydroxyl groups.

Synthesis of Methyl 3,5-dihydroxybenzoate

This procedure is adapted from established esterification methods.

Materials:

-

3,5-dihydroxybenzoic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend 3,5-dihydroxybenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 3,5-dihydroxybenzoate.

-

The crude product can be purified by recrystallization or column chromatography.

Synthesis of Methyl 3,5-diacetoxybenzoate

This procedure involves the acetylation of the dihydroxy intermediate.

Materials:

-

Methyl 3,5-dihydroxybenzoate

-

Acetic Anhydride ((Ac)₂O)

-

Pyridine or a catalytic amount of a strong acid (e.g., H₂SO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Ice bath

-

Water

-

Ethyl Acetate (EtOAc)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve methyl 3,5-dihydroxybenzoate in an excess of acetic anhydride in a round-bottom flask.

-

Add a catalytic amount of pyridine or a few drops of concentrated sulfuric acid.

-

Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the completion of the reaction.

-

Carefully quench the reaction by the slow addition of water in an ice bath to hydrolyze the excess acetic anhydride.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acetic acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain Methyl 3,5-diacetoxybenzoate.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of Methyl 3,5-diacetoxybenzoate.

Caption: Synthetic and analytical workflow for Methyl 3,5-diacetoxybenzoate.

Solubility Profile of Methyl 3,5-diacetoxybenzoate: A Technical Guide to Experimental Determination

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the solubility profile of Methyl 3,5-diacetoxybenzoate in common organic solvents. Extensive searches of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The absence of such data in established resources underscores the need for experimental determination to accurately ascertain its solubility characteristics.

This document, therefore, provides a comprehensive framework for researchers to systematically determine the solubility of Methyl 3,5-diacetoxybenzoate. It includes a detailed experimental protocol for the widely accepted saturation shake-flask method and a visual representation of the experimental workflow.

Data Presentation

As no pre-existing quantitative data could be retrieved, the following table is presented as a template for researchers to populate with their experimentally determined values. It is recommended to measure solubility at a controlled temperature (e.g., 25 °C) and express it in common units for easy comparison.

| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Alcohols | Methanol | ||||

| Ethanol | |||||

| Isopropanol | |||||

| Ketones | Acetone | ||||

| Methyl Ethyl Ketone | |||||

| Esters | Ethyl Acetate | ||||

| Ethers | Diethyl Ether | ||||

| Tetrahydrofuran (THF) | |||||

| Halogenated | Dichloromethane (DCM) | ||||

| Hydrocarbons | Chloroform | ||||

| Aromatic | Toluene | ||||

| Hydrocarbons | |||||

| Polar Aprotic | Dimethylformamide (DMF) | ||||

| Solvents | Dimethyl Sulfoxide (DMSO) |

Experimental Protocol: Saturation Shake-Flask Method

The saturation shake-flask method is a robust and widely used technique for determining the thermodynamic equilibrium solubility of a compound.[1] The following protocol is a generalized procedure that can be adapted for Methyl 3,5-diacetoxybenzoate.

1. Materials and Equipment:

-

Methyl 3,5-diacetoxybenzoate (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

2. Procedure:

-

Preparation:

-

Accurately weigh an excess amount of Methyl 3,5-diacetoxybenzoate into a series of vials. An excess is necessary to ensure that a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary study might be needed to determine the optimal equilibration time (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of Methyl 3,5-diacetoxybenzoate.

-

Prepare a calibration curve using standard solutions of known concentrations of Methyl 3,5-diacetoxybenzoate in the same solvent.

-

-

Calculation:

-

From the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

3. Quality Control:

-

Perform each solubility determination in triplicate to ensure the precision of the results.

-

Ensure the purity of the Methyl 3,5-diacetoxybenzoate and the solvents.

-

Validate the analytical method for accuracy, precision, linearity, and specificity.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of the solubility of Methyl 3,5-diacetoxybenzoate using the saturation shake-flask method.

Caption: Experimental Workflow for Solubility Determination.

References

Methyl 3,5-Diacetoxybenzoate: A Comprehensive Technical Guide to its Role as a Protected Form of Methyl 3,5-Dihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,5-dihydroxybenzoate is a valuable building block in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates. Its phenolic hydroxyl groups, however, often necessitate protection to prevent unwanted side reactions during multi-step synthetic sequences. This technical guide provides an in-depth overview of methyl 3,5-diacetoxybenzoate, the acetyl-protected form of methyl 3,5-dihydroxybenzoate. Detailed experimental protocols for its synthesis via acetylation and subsequent deprotection back to the parent compound are presented, along with a comprehensive summary of its physicochemical and spectroscopic properties. The strategic application of this protected form in organic synthesis is also discussed, highlighting its importance in streamlining the preparation of complex target molecules.

Introduction

In the realm of medicinal chemistry and drug development, the precise and efficient synthesis of complex organic molecules is paramount. Phenolic compounds, in particular, are prevalent structural motifs in a vast array of natural products and synthetic drugs, exhibiting a wide spectrum of biological activities. Methyl 3,5-dihydroxybenzoate serves as a key starting material and intermediate in the synthesis of numerous such compounds. However, the nucleophilic nature of its two hydroxyl groups can interfere with various chemical transformations, making their temporary protection a crucial step in many synthetic routes.

The use of acetyl protecting groups for phenols is a well-established and widely employed strategy due to the ease of both their introduction and removal under relatively mild conditions. Methyl 3,5-diacetoxybenzoate represents the stable, acetyl-protected derivative of methyl 3,5-dihydroxybenzoate, enabling chemists to perform reactions on other parts of the molecule without affecting the sensitive phenolic moieties. This guide will delve into the synthesis, characterization, and application of methyl 3,5-diacetoxybenzoate, providing researchers with the necessary information to effectively utilize this important synthetic intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of both the protected and unprotected forms is essential for reaction monitoring, purification, and structural confirmation.

Methyl 3,5-Dihydroxybenzoate

| Property | Value | Reference |

| CAS Number | 2150-44-9 | [1][2] |

| Molecular Formula | C₈H₈O₄ | [3] |

| Molecular Weight | 168.15 g/mol | [1][2] |

| Melting Point | 167-170 °C (lit.) | [1][2] |

| Appearance | Solid | [1][2] |

Methyl 3,5-Diacetoxybenzoate

| Property | Value | Reference |

| CAS Number | 2150-36-9 | [4] |

| Molecular Formula | C₁₂H₁₂O₆ | |

| Molecular Weight | 252.22 g/mol | |

| Boiling Point | 377.1±32.0 °C (Predicted) | |

| Appearance | Solid |

Spectroscopic Data:

-

¹H NMR, ¹³C NMR, and FT-IR spectra for Methyl 3,5-Dihydroxybenzoate and Methyl 3,5-Diacetoxybenzoate are available in specialized databases. Key spectral data will be presented in the experimental sections.

Experimental Protocols

The following sections provide detailed procedures for the synthesis of methyl 3,5-dihydroxybenzoate, its protection as methyl 3,5-diacetoxybenzoate, and the subsequent deprotection.

Synthesis of Methyl 3,5-Dihydroxybenzoate

Methyl 3,5-dihydroxybenzoate can be synthesized from 3,5-dihydroxybenzoic acid via Fischer esterification. A typical procedure is described in a patent by Zhangjiagang Weisheng Biological Pharmaceutical Co., Ltd.[5]

Reaction Scheme:

Figure 1. Synthesis of Methyl 3,5-Dihydroxybenzoate.

Procedure:

-

To a 100 L glass-lined reactor, add 50 L of methanol.

-

With stirring at room temperature, slowly add 500 mL of concentrated sulfuric acid.

-

Add 5 kg of 3,5-dihydroxybenzoic acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in 10 L of ethyl acetate.

-

Wash the organic layer twice with 20 L of saturated sodium bicarbonate solution to neutralize the excess acid.

-

Wash the organic layer with 10 L of water.

-

Combine the aqueous layers and extract twice with 10 L of ethyl acetate.

-

Combine all organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a white solid.

-

Recrystallize the crude product from 20 L of 5% methanol in water to yield pure methyl 3,5-dihydroxybenzoate (yield: 98%).[5]

Protection: Synthesis of Methyl 3,5-Diacetoxybenzoate

The hydroxyl groups of methyl 3,5-dihydroxybenzoate are protected by acetylation using acetic anhydride in the presence of a base like pyridine.

Reaction Scheme:

Figure 2. Acetylation of Methyl 3,5-Dihydroxybenzoate.

Procedure:

-

Dissolve methyl 3,5-dihydroxybenzoate (1.0 eq) in anhydrous pyridine (5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (2.2 eq) to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC until completion.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volume of reaction).

-

Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford pure methyl 3,5-diacetoxybenzoate.

Deprotection: Regeneration of Methyl 3,5-Dihydroxybenzoate

The acetyl protecting groups can be readily removed under basic conditions, for example, using sodium methoxide in methanol (Zemplén deacetylation).

Reaction Scheme:

Figure 3. Deprotection of Methyl 3,5-Diacetoxybenzoate.

Procedure:

-

Dissolve methyl 3,5-diacetoxybenzoate (1.0 eq) in anhydrous methanol (5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.1 eq of a 1 M solution).

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Once the reaction is complete, neutralize the mixture with a weak acid (e.g., by adding a few drops of acetic acid or by using an acidic ion-exchange resin).

-

Remove the solvent under reduced pressure.

-

The residue can be purified by partitioning between water and an organic solvent (e.g., ethyl acetate) and subsequent crystallization.

Application in Drug Development and Multi-Step Synthesis

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules with multiple functional groups. The protection of the hydroxyl groups in methyl 3,5-dihydroxybenzoate as acetates is advantageous in scenarios where these groups might interfere with subsequent chemical transformations.

Logical Workflow for Utilizing the Protected Intermediate:

Figure 4. General workflow for using the protected form.

While specific examples of blockbuster drugs synthesized directly using methyl 3,5-diacetoxybenzoate are not prominently featured in the public literature, the utility of protecting phenolic hydroxyls is a widely applied principle. For instance, in syntheses involving:

-

Grignard or organolithium reagents: The acidic protons of the hydroxyl groups would quench these powerful nucleophiles. Protection is therefore mandatory.

-

Oxidation or reduction of other functional groups: The phenolic hydroxyls can be sensitive to certain oxidizing or reducing agents.

-

Electrophilic aromatic substitution: While the hydroxyl groups are strongly activating, their presence can lead to a lack of regioselectivity or over-reaction. Protecting them as esters moderates their activating effect and can direct substitution to other positions.

The ability to unmask the hydroxyl groups at a later stage of the synthesis provides a powerful tool for the convergent and efficient construction of complex molecular architectures.

Conclusion

Methyl 3,5-diacetoxybenzoate serves as a crucial protected intermediate in organic synthesis, enabling chemists to carry out a variety of chemical transformations on molecules containing the methyl 3,5-dihydroxybenzoate scaffold without interference from the reactive phenolic hydroxyl groups. The straightforward and high-yielding protocols for its formation and cleavage, coupled with its stability to a range of reaction conditions, make it an invaluable tool for researchers in drug discovery and development. This guide provides the essential data and methodologies to facilitate the effective utilization of methyl 3,5-diacetoxybenzoate in the synthesis of novel and biologically important compounds.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 3,5-二羟基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Methyl 3,5-Dihydroxybenzoate | C8H8O4 | CID 75076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. METHYL 3,5-DIACETOXYBENZOATE | 2150-36-9 [chemicalbook.com]

- 5. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]

The Acetyl Group: An In-depth Technical Guide to its Role as a Protecting Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within the pharmaceutical industry, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity. Among the arsenal of protective moieties, the acetyl group (Ac) stands out for its versatility, reliability, and cost-effectiveness in temporarily masking the reactivity of hydroxyl, amino, and thiol functional groups. This technical guide provides a comprehensive overview of the core principles, applications, and experimental methodologies associated with the use of acetyl protecting groups in modern organic synthesis and drug development.

Core Principles of Acetyl Protection

The fundamental role of the acetyl group is to convert a nucleophilic functional group into a less reactive ester, amide, or thioester. This transformation is critical for preventing unwanted side reactions during subsequent synthetic steps that may involve strong bases, organometallics, or other reactive reagents. The acetyl group is favored for its stability across a range of conditions and its straightforward removal under specific, often mild, protocols.

Key Advantages:

-

Stability: Acetyl groups are generally stable to acidic and oxidative conditions.[1]

-

Ease of Introduction: Acetylation is typically a high-yielding reaction using readily available and inexpensive reagents like acetic anhydride or acetyl chloride.

-

Mild Removal: Deprotection can often be achieved under basic conditions (e.g., hydrolysis with metal hydroxides or carbonates) or acidic conditions, providing flexibility in synthetic design.[2][3]

-

Orthogonality: The removal conditions for acetyl groups are often compatible with other protecting groups, enabling selective deprotection strategies in complex molecules.[4]

Acetyl Protection of Functional Groups: A Tabular Overview

The following tables summarize quantitative data for the acetylation of various functional groups, providing a comparative overview of reaction conditions and yields.

Table 1: Acetylation of Alcohols

| Substrate | Acetylating Agent | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzyl alcohol | Acetic anhydride | None | None | 60 | 7 | >99 | [5] |

| 4-Nitrobenzyl alcohol | Acetic anhydride | VOSO₄·5H₂O (1%) | None | RT | 2 | 95 | [6] |

| Phenol | Acetic anhydride | None | None | 60 | 8 | >99 | [5] |

| Thymol | Acetic anhydride | VOSO₄·5H₂O (1%) | None | RT | 24 | 97 | [6] |

| Primary Alcohols (various) | Acetic anhydride | LaY zeolite | Toluene | Reflux | 2-5 | 90-98 | [7] |

Table 2: Acetylation of Amines

| Substrate | Acetylating Agent | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Acetic anhydride | None | None | 60 | 8 | >99 | [5] |

| Benzylamine | Acetonitrile | γ-Al₂O₃ | Flow | 250 | - | 98 | [8] |

| Aromatic Amines (various) | Acetic anhydride | Vinegar | None | RT | 0.5-2 | 90-98 | [9] |

| Aniline | Acetic anhydride | Humic acid | None | RT | 0.17 | 97 | [10] |

| Primary Amines (various) | Acetyl chloride | Sodium acetate | Brine | RT | 1 | 85-95 | [11] |

Table 3: Acetylation of Thiols

| Substrate | Acetylating Agent | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Thiophenol | Acetic anhydride | None | None | 60 | 8 | >99 | [5] |

| 4-Methylthiophenol | Acetic anhydride | VOSO₄·5H₂O (1%) | None | RT | 2 | 96 | [6] |

| Cysteine (in amino acids) | Acyl halides/anhydrides | Acidic conditions | - | - | - | High | [12] |

Experimental Protocols

This section provides detailed methodologies for key acetylation and deprotection reactions.

Protocol 1: General Procedure for Acetylation of Alcohols and Phenols under Solvent-Free Conditions

Materials:

-

Substrate (alcohol or phenol, 1 mmol)

-

Acetic anhydride (1.5 mmol)

Procedure:

-

In a 25 mL round-bottom flask, add the substrate (1 mmol).

-

Add acetic anhydride (1.5 mmol) to the flask.

-

Homogenize the mixture using a glass rod.

-

Place the flask in a preheated oil bath at 60 °C for the required time (typically 7-8 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture can be purified by distillation or chromatography.[5]

Protocol 2: Acetylation of Aniline with Acetic Anhydride

Materials:

-

Aniline (500 mg)

-

Water (14 mL)

-

Concentrated Hydrochloric Acid (0.45 mL)

-

Acetic anhydride (0.6 mL)

-

Sodium acetate (530 mg)

-

95% Ethanol (for recrystallization)

Procedure:

-

Dissolve 500 mg of aniline in 14 mL of water in a flask. Note that two layers will be observed.

-

Add 0.45 mL of concentrated hydrochloric acid to form aniline hydrochloride.

-

In a separate beaker, prepare a solution of 530 mg of sodium acetate in 3 mL of water.

-

Add 0.6 mL of acetic anhydride to the aniline hydrochloride solution and swirl to mix.

-

Immediately add the sodium acetate solution to the reaction mixture. Acetanilide will precipitate as a white solid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid acetanilide by vacuum filtration.

-

Recrystallize the crude product from 95% ethanol to obtain pure acetanilide.[13]

Protocol 3: Deprotection of N-Acetylated Aromatic Amines

Materials:

-

N-acetylated aromatic amine (e.g., N-(4-bromophenyl)acetamide, 7 mmol)

-

1,2-Dichloroethane (30 mL)

-

Pyridine (7 mmol)

-

Thionyl chloride (7 mmol)

-

Water

Procedure:

-

In a 100 mL two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the N-acetylated aromatic amine (7 mmol) and 1,2-dichloroethane (30 mL).

-

Add pyridine (7 mmol) to the mixture and stir at room temperature.

-

Slowly add thionyl chloride (7 mmol) to the reaction mixture. The solution color will change from light yellow to red-brown.

-

Monitor the reaction by TLC until the starting material is consumed (approximately 4 hours).

-

Upon completion, add 30 mL of water to hydrolyze the intermediate.

-

Remove the solvent by distillation to isolate the deprotected amine.[14]

Protocol 4: Deprotection of S-Acetyl Groups using Sodium Hydroxide

Materials:

-

S-acetylated compound (1.0 equiv)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

1 M Sodium Hydroxide (NaOH) solution (1.1-2.0 equiv)

-

1 M Hydrochloric acid (HCl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the S-acetylated compound in a suitable solvent such as methanol or THF.

-

Add the NaOH solution (1.1-2.0 equiv) dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the mixture by the slow addition of HCl solution to a pH of approximately 7.

-

Extract the product with ethyl acetate (3 times the volume of the reaction mixture).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution to obtain the deprotected thiol.[5]

Mandatory Visualizations

General Workflow for Protection and Deprotection

References

- 1. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

- 12. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

An In-depth Technical Guide to the Acetic Anhydride Acetylation of Phenols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms, experimental protocols, and quantitative data associated with the acetylation of phenols using acetic anhydride. This fundamental reaction is a cornerstone of organic synthesis, with wide-ranging applications in protecting group strategies, the synthesis of pharmaceuticals, and the development of novel materials.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The acetylation of a phenol with acetic anhydride is a classic example of nucleophilic acyl substitution. The reaction proceeds through the attack of the nucleophilic phenolic oxygen on one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a stable acetate leaving group to yield the phenyl acetate ester and acetic acid as a byproduct.

The reactivity of the phenol and the electrophilicity of the acetic anhydride can be significantly influenced by the reaction conditions, primarily through the use of acidic or basic catalysts, or by conducting the reaction under catalyst-free (thermal) conditions.

Base-Catalyzed Acetylation

In the presence of a base, the phenolic proton is abstracted to form a more nucleophilic phenoxide ion. This significantly accelerates the rate of nucleophilic attack on the acetic anhydride. Common bases used for this purpose include pyridine, triethylamine, sodium hydroxide, and sodium bicarbonate. The base also serves to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product side.

The Schotten-Baumann reaction is a well-known method for the acylation of phenols using an acid chloride or anhydride in the presence of an aqueous alkali, such as sodium hydroxide.[1][2]

Acid-Catalyzed Acetylation

Under acidic conditions, a proton is donated to one of the carbonyl oxygens of acetic anhydride. This protonation increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic phenol. While effective, this method can sometimes lead to side reactions, particularly with sensitive substrates.[3] Common acid catalysts include sulfuric acid, p-toluenesulfonic acid, and various Lewis acids like zinc chloride and scandium trifluoromethanesulfonate.[4]

Catalyst-Free (Thermal) Acetylation

Phenols can also be acetylated with acetic anhydride without a catalyst, typically by heating the reaction mixture. These reactions are generally slower than their catalyzed counterparts. The mechanism is believed to involve the direct nucleophilic attack of the phenol on the acetic anhydride, although it is less efficient due to the lower nucleophilicity of the phenol compared to the phenoxide ion and the unactivated nature of the acetic anhydride.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the acetylation of phenols with acetic anhydride under different catalytic conditions.

Table 1: Base-Catalyzed Acetylation of Phenols

| Phenol Substrate | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 4-Nitrobenzyl alcohol | Sodium Bicarbonate | Toluene | Room Temp. | 24 h | >99 | [5] |

| 4-Nitrobenzyl alcohol | Cesium Bicarbonate | Ethyl Acetate | Room Temp. | 24 h | >99 | [5] |

| 4-Nitrobenzyl alcohol | Lithium Carbonate | Ethyl Acetate | Room Temp. | 24 h | >99 | [5] |

| Phenol | Sodium Hydroxide | Water/CCl4 | Room Temp. | 5 min | High (not specified) | [6] |

| Various Phenols | Sodium Bicarbonate | Toluene | Room Temp. | 24-48 h | 80-99 | [5] |

Table 2: Acid-Catalyzed Acetylation of Phenols

| Phenol Substrate | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Phenol | Expansive Graphite | CH2Cl2 | Reflux | 0.5 h | 98 | |

| 4-Methylphenol | Expansive Graphite | CH2Cl2 | Reflux | 0.5 h | 99 | |

| 4-Nitrophenol | Expansive Graphite | CHCl3 | Reflux | 3 h | 96 | |

| Phenol | TiO2/SO42- | Cyclohexane | Reflux | 1 min | 99 | [4] |

| 2-Nitrophenol | TiO2/SO42- | Cyclohexane | Reflux | 20 min | 95 | [4] |

| Phenol | Phosphorus Pentoxide | Acetic Acid | 100 | 1.5 h | ~40 | [3] |

| Thymol | VOSO4 | None | Room Temp. | 24 h | 80 | [7][8] |

Experimental Protocols

The following are detailed methodologies for the key experimental approaches to the acetylation of phenols.

Protocol 1: Base-Catalyzed Acetylation (Schotten-Baumann Conditions)

This protocol is adapted from the preparation of phenyl acetate using aqueous sodium hydroxide.[6]

Materials:

-

Phenol (15 g, 0.16 mol)

-

10% Aqueous Sodium Hydroxide (105 mL)

-

Acetic Anhydride (22 mL, 0.23 mol)

-

Crushed Ice (approx. 150 g)

-

Carbon Tetrachloride (8 mL, for extraction aid)

-

Dilute Sodium Carbonate Solution

-

Anhydrous Calcium Chloride

-

Separatory Funnel, Distillation Apparatus

Procedure:

-

Dissolve 15 g of phenol in 105 mL of 10% aqueous sodium hydroxide solution in a suitable flask.

-

Cool the solution by adding approximately 150 g of crushed ice.

-

Add 22 mL of acetic anhydride to the cooled solution.

-

Stopper the flask and shake vigorously for about 5 minutes until an emulsion of phenyl acetate forms.

-

Pour the reaction mixture into a separatory funnel. If separation is slow, add 8 mL of carbon tetrachloride to facilitate the separation of the organic layer.

-

Separate the lower organic layer and wash it with approximately 80 mL of a dilute sodium carbonate solution.

-

Separate the organic layer and dry it with anhydrous calcium chloride for 20-30 minutes.

-

Filter the dried organic layer into a distillation flask.

-

Distill the crude product, collecting the fraction boiling at approximately 190-200 °C. The expected boiling point of pure phenyl acetate is 196 °C.

Protocol 2: Acid-Catalyzed Acetylation using a Solid Acid Catalyst

This protocol is a general method adapted from procedures using expansive graphite and TiO2/SO42-.[4]

Materials:

-

Phenol (10 mmol)

-

Acetic Anhydride (2 equivalents per hydroxyl group, e.g., 20 mmol for phenol)

-

Solid Acid Catalyst (e.g., Expansive Graphite, 200 mg)

-

Solvent (e.g., Dichloromethane or Cyclohexane, 5 mL)

-

Diethyl Ether

-

5% HCl solution

-

5% NaHCO3 solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Rotary Evaporator, Filtration apparatus, TLC setup

Procedure:

-

To a round-bottom flask, add the phenol (10 mmol), acetic anhydride (20 mmol), the solid acid catalyst (200 mg), and the solvent (5 mL).

-

Stir the mixture at the desired temperature (room temperature or reflux).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, add diethyl ether (10 mL) to the reaction mixture.

-

Filter off the solid catalyst and wash it with diethyl ether (2 x 10 mL).

-

Combine the filtrates and wash successively with 5% HCl (15 mL), 5% NaHCO3 (15 mL), and brine (2 x 10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 3: Catalyst-Free Acetylation

This protocol is a general procedure for the thermal, uncatalyzed acetylation of phenols.

Materials:

-

Phenol (1 mmol)

-

Acetic Anhydride (1.5 mmol)

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

-

Diethyl ether

-

Standard work-up reagents (as in Protocol 2)

Procedure:

-

In a round-bottom flask, combine the phenol (1 mmol) and acetic anhydride (1.5 mmol).

-

Heat the mixture to the desired temperature (e.g., 60 °C or reflux) with stirring.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with diethyl ether and proceed with an aqueous work-up as described in Protocol 2 (washing with base, acid, and brine) to remove unreacted starting materials and acetic acid.

-

Dry the organic layer, remove the solvent, and purify the product as needed.

Experimental Workflow and Logical Relationships

The following diagram illustrates a general workflow for a typical phenol acetylation experiment, from reaction setup to product characterization.

Conclusion

The acetylation of phenols with acetic anhydride is a versatile and indispensable transformation in organic synthesis. The choice of reaction conditions—be it base-catalyzed, acid-catalyzed, or catalyst-free—allows for the fine-tuning of the reaction to accommodate a wide variety of phenolic substrates. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers and professionals to effectively implement this reaction in their synthetic endeavors. Careful consideration of the substrate's electronic and steric properties, in conjunction with the appropriate catalytic system, will ensure high yields and purity of the desired acetylated products.

References

- 1. chemistnotes.com [chemistnotes.com]

- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 3. ias.ac.in [ias.ac.in]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. prepchem.com [prepchem.com]

- 7. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

- 8. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Initial Synthesis of Diacetoxybenzoic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and initial synthesis of diacetoxybenzoic acid esters. It details the foundational chemistry, experimental methodologies, and the biological context of these acetylated phenolic compounds, which are closely related to the well-known drug, aspirin.

Introduction: A Logical Extension of Salicylate Chemistry

The formal "discovery" of diacetoxybenzoic acid esters as a distinct class of compounds is not marked by a singular event but rather represents a logical progression from the extensive research into acetylated hydroxybenzoic acids in the late 19th and early 20th centuries. The landmark synthesis of acetylsalicylic acid (aspirin) by Felix Hoffmann at Bayer in 1897 solidified the therapeutic potential of acetylating phenolic hydroxyl groups to modify the properties of biologically active molecules. This spurred further investigation into the acetylation of other hydroxybenzoic acids, including the dihydroxybenzoic acids, to explore their chemical and potential pharmacological properties.

The initial synthesis of these compounds was likely driven by academic curiosity and the desire to systematically characterize the derivatives of known dihydroxybenzoic acids. These precursors, such as protocatechuic acid (3,4-dihydroxybenzoic acid), gentisic acid (2,5-dihydroxybenzoic acid), and resorcylic acids (2,4-, 2,6-, and 3,5-dihydroxybenzoic acids), were naturally occurring or synthetically accessible, making them prime candidates for further chemical modification.

Initial Synthesis of Diacetoxybenzoic Acids

The primary method for the synthesis of diacetoxybenzoic acids has historically been the direct acetylation of the corresponding dihydroxybenzoic acids. This reaction is analogous to the synthesis of aspirin from salicylic acid.

General Reaction Pathway

The acetylation of a dihydroxybenzoic acid involves the esterification of its two phenolic hydroxyl groups with an acetylating agent, typically in the presence of a catalyst.

Caption: General workflow for the synthesis of diacetoxybenzoic acid.

Historical Synthesis of 3,4-Diacetoxybenzoic Acid

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the precursor dihydroxybenzoic acids and a general method for their subsequent acetylation to form diacetoxybenzoic acids and their esters.

Synthesis of Precursor: 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)

This procedure is based on the alkaline fusion of vanillin.

Materials:

-

Vanillin

-

Potassium hydroxide

-

Water

-

Sulfur dioxide

-

Concentrated hydrochloric acid

-

Ether

-

Norit (activated charcoal)

Procedure:

-

In a suitable vessel, create a melt of potassium hydroxide.

-

Gradually add vanillin to the molten potassium hydroxide while stirring.

-

Heat the mixture to 240-245°C and maintain this temperature for 5 minutes.

-

Allow the mixture to cool to approximately 150-160°C and then dissolve it in water.

-

Introduce sulfur dioxide gas into the solution to prevent the formation of dark-colored byproducts upon acidification.

-

Acidify the mixture with concentrated hydrochloric acid, which will cause the protocatechuic acid to precipitate.

-

Cool the mixture in an ice bath to maximize precipitation and then filter the crude product.

-

The crude product can be purified by recrystallization from hot water with the addition of Norit.

General Protocol for the Synthesis of Diacetoxybenzoic Acids

This protocol is a general method applicable to the acetylation of various dihydroxybenzoic acids.

Materials:

-

Dihydroxybenzoic acid (e.g., 3,4-dihydroxybenzoic acid)

-

Acetic anhydride

-

Concentrated sulfuric acid or phosphoric acid (catalyst)

-

Water

-

Ethanol

Procedure:

-

In a conical flask, place the dry dihydroxybenzoic acid.

-

Add a molar excess of acetic anhydride to the flask.

-

Carefully add a few drops of concentrated sulfuric or phosphoric acid as a catalyst.

-

Gently warm the mixture on a water bath to about 50-60°C with occasional stirring for approximately 15-30 minutes.

-

Allow the mixture to cool to room temperature.

-

Slowly add cold water to the mixture to precipitate the diacetoxybenzoic acid and hydrolyze the excess acetic anhydride.

-

Filter the crude solid product and wash it with cold water.

-

Purify the product by recrystallization from a suitable solvent system, such as ethanol-water.

Protocol for the Synthesis of a Diacetoxybenzoic Acid Ester (e.g., Methyl Ester)

This can be achieved through esterification of the synthesized diacetoxybenzoic acid.

Materials:

-

Diacetoxybenzoic acid

-

Methanol (or other alcohol)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the diacetoxybenzoic acid in an excess of the desired alcohol (e.g., methanol).

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography.

-

After cooling, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data

The following tables summarize key quantitative data for the synthesis of a representative diacetoxybenzoic acid and its precursor.

Table 1: Synthesis of 3,4-Dihydroxybenzoic Acid

| Parameter | Value | Reference |

| Starting Material | Vanillin | [1] |

| Molar Mass ( g/mol ) | 152.15 | N/A |

| Product | 3,4-Dihydroxybenzoic acid | [1] |

| Molar Mass ( g/mol ) | 154.12 | N/A |

| Yield | 60-65% (first crop) | [1] |

| Melting Point (°C) | 199-200 (purified) | [1] |

Table 2: Synthesis of 3,4-Diacetoxybenzoic Acid

| Parameter | Value | Reference |

| Starting Material | 3,4-Dihydroxybenzoic acid | [2] |

| Molar Mass ( g/mol ) | 154.12 | N/A |

| Product | 3,4-Diacetoxybenzoic acid | [2] |

| Molar Mass ( g/mol ) | 238.19 | N/A |

| Yield | (Not specified in historical text) | [2] |

| Melting Point (°C) | 162 | [2] |

Potential Biological Signaling Pathways

While the specific biological activities of many diacetoxybenzoic acid esters are not extensively studied, their structural similarity to aspirin (acetylsalicylic acid) and their hydrolysis to bioactive dihydroxybenzoic acids suggest potential interactions with key signaling pathways involved in inflammation and oxidative stress.

Hypothesized Anti-Inflammatory Pathway

Diacetoxybenzoic acid esters may exert anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs). The acetyl group can irreversibly acetylate a serine residue in the active site of COX enzymes, blocking the synthesis of prostaglandins, which are key mediators of inflammation.

Caption: Hypothesized mechanism of anti-inflammatory action.

Antioxidant Activity of Metabolites

Upon hydrolysis in the body, diacetoxybenzoic acid esters would release the parent dihydroxybenzoic acids. Many of these, such as protocatechuic acid (3,4-dihydroxybenzoic acid), are known to be potent antioxidants. They can scavenge free radicals and may upregulate endogenous antioxidant defense systems, potentially through pathways like the Nrf2 signaling pathway.

Conclusion

The development of diacetoxybenzoic acid esters is a natural outcome of the foundational work on salicylates. While not as widely known as aspirin, their synthesis is straightforward, based on classical acetylation reactions of the parent dihydroxybenzoic acids. The historical synthesis of compounds like 3,4-diacetoxybenzoic acid demonstrates the early interest in this class of molecules. Based on their structural similarity to known NSAIDs and the biological activity of their hydrolysis products, diacetoxybenzoic acid esters represent an interesting area for further research, particularly in the fields of medicinal chemistry and drug development. Their potential anti-inflammatory and antioxidant properties warrant more detailed investigation.

References

"Methyl 3,5-diacetoxybenzoate" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

| Parameter | Value | Reference |

| CAS Number | 2150-36-9 | [1][2] |

| Molecular Formula | C₁₂H₁₂O₆ | [1] |

| Molecular Weight | 252.22 g/mol | [1] |

| Synonyms | 3,5-Diacetoxybenzoic acid methyl ester, 5-(Methoxycarbonyl)-1,3-phenylene diacetate | [1] |

Introduction

Methyl 3,5-diacetoxybenzoate is a derivative of methyl 3,5-dihydroxybenzoate, a naturally occurring phenolic compound found in various lichen species.[3] While direct and extensive research on methyl 3,5-diacetoxybenzoate is limited, its precursor has demonstrated noteworthy biological activities, including α-glucosidase inhibition and antimicrobial effects.[3] This technical guide provides a comprehensive overview of its synthesis, based on the preparation of its precursor, and summarizes the known biological context of the parent molecule, offering a foundation for further research and drug development applications.

Synthesis Workflow

The synthesis of methyl 3,5-diacetoxybenzoate is a two-step process commencing with the esterification of 3,5-dihydroxybenzoic acid to yield methyl 3,5-dihydroxybenzoate, followed by an acetylation step.

Experimental Protocols

Step 1: Synthesis of Methyl 3,5-dihydroxybenzoate

This protocol is adapted from a patented industrial production process for high-purity methyl 3,5-dihydroxybenzoate.[4]

Materials:

-

3,5-dihydroxybenzoic acid

-

Methanol

-

Sulfuric acid (concentrated)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a suitable reaction vessel, dissolve 3,5-dihydroxybenzoic acid in methanol.

-

With stirring, slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux (approximately 80-85 °C) for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.[4]

-

After the reaction is complete, remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash twice with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic phase with water.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield crude methyl 3,5-dihydroxybenzoate.

-

The crude product can be further purified by recrystallization from a methanol/water mixture to obtain a high-purity white solid.[4]

Step 2: Acetylation of Methyl 3,5-dihydroxybenzoate

The following is a general and standard laboratory procedure for the acetylation of a phenolic compound.

Materials:

-

Methyl 3,5-dihydroxybenzoate

-

Acetic anhydride

-

Pyridine or a tertiary amine base (e.g., triethylamine)

-

Dichloromethane or other suitable aprotic solvent

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve methyl 3,5-dihydroxybenzoate in the chosen aprotic solvent.

-

Add the base (e.g., pyridine) to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride to the cooled, stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until TLC indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove the base), saturated NaHCO₃ solution (to remove excess acetic acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 3,5-diacetoxybenzoate.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Data of Methyl 3,5-dihydroxybenzoate (Precursor)

| Data Type | Key Features |

| ¹H NMR | Spectral data available, but specific shifts require access to spectral databases.[2] |

| IR Spectrum | Characteristic peaks for O-H (hydroxyl) and C=O (ester) functional groups are expected.[1][5] |

| Mass Spec. | Molecular ion peak corresponding to the mass of the molecule is expected. |

Potential Biological Activity and Signaling Pathways

While there is no direct research on the biological activity and signaling pathway involvement of methyl 3,5-diacetoxybenzoate, its precursor, methyl 3,5-dihydroxybenzoate, has been shown to possess biological activity.

α-Glucosidase Inhibition

Methyl 3,5-dihydroxybenzoate has been identified as a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion.[3] Inhibition of this enzyme can delay glucose absorption and is a therapeutic target in the management of type 2 diabetes.

Antimicrobial Activity

Research has also indicated that methyl 3,5-dihydroxybenzoate exhibits antimicrobial properties, suggesting its potential as a lead compound for the development of new antimicrobial agents.[3] The exact mechanisms and microbial targets are areas for further investigation.

Conclusion

Methyl 3,5-diacetoxybenzoate is a readily synthesizable compound with a precursor that displays interesting biological activities. This guide provides the foundational chemical and biological information necessary for researchers to explore its potential in drug discovery and development. Further studies are warranted to fully elucidate the pharmacological profile of the acetylated derivative and its potential mechanisms of action.

References

- 1. METHYL 3,5-DIHYDROXYBENZOATE(2150-45-0) IR Spectrum [chemicalbook.com]

- 2. METHYL 3,5-DIHYDROXYBENZOATE(2150-45-0) 1H NMR [m.chemicalbook.com]

- 3. Biological Activities of Lichen-Derived Monoaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]

- 5. spectrabase.com [spectrabase.com]

Methodological & Application

Application Notes and Protocols: The Strategic Use of Methyl 3,5-diacetoxybenzoate in the Total Synthesis of Natural Products

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of methyl 3,5-diacetoxybenzoate as a versatile starting material and key intermediate in the total synthesis of bioactive natural products. The protocols outlined below focus on its application in the synthesis of resveratrol, a renowned stilbenoid with significant therapeutic potential, and acylphloroglucinols, a class of compounds with notable antibacterial activity.

Introduction

Methyl 3,5-diacetoxybenzoate serves as a stable, readily prepared precursor to the phloroglucinol moiety, a common structural motif in a wide array of natural products. The acetoxy groups provide protection for the phenolic hydroxyls, allowing for selective reactions at other positions of the molecule before their facile removal. This strategy is particularly advantageous in multi-step syntheses where sensitive functional groups need to be preserved.

Application 1: Total Synthesis of trans-Resveratrol

trans-Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a natural polyphenol with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. The following protocols detail a synthetic route to trans-resveratrol starting from 3,5-dihydroxybenzoic acid, proceeding through methyl 3,5-diacetoxybenzoate and a key decarbonylative Heck reaction.

Synthetic Workflow for trans-Resveratrol

Caption: Synthetic pathway to trans-Resveratrol.

Experimental Protocols

Step 1: Esterification of 3,5-Dihydroxybenzoic Acid

This protocol describes the formation of methyl 3,5-dihydroxybenzoate.

-

Procedure: To a solution of 3,5-dihydroxybenzoic acid (15.4 g, 100 mmol) in methanol (200 mL) in a round-bottomed flask, slowly add concentrated sulfuric acid (2 mL) as a catalyst. The mixture is heated to reflux and maintained for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). After completion, the methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate (200 mL) and washed with a saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl 3,5-dihydroxybenzoate as a white solid.[1]

Step 2: Acetylation of Methyl 3,5-dihydroxybenzoate

This step protects the hydroxyl groups to form the title compound, methyl 3,5-diacetoxybenzoate.

-

Procedure: Methyl 3,5-dihydroxybenzoate (16.8 g, 100 mmol) is dissolved in pyridine (100 mL) in a flask cooled in an ice bath. Acetic anhydride (28.3 mL, 300 mmol) is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction mixture is then poured into ice water (500 mL) and extracted with ethyl acetate (3 x 150 mL). The combined organic layers are washed with 1 M HCl (2 x 100 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (100 mL) and brine (100 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give methyl 3,5-diacetoxybenzoate.

Step 3: Hydrolysis to 3,5-Diacetoxybenzoic Acid

The methyl ester is hydrolyzed to the corresponding carboxylic acid.

-

Procedure: Methyl 3,5-diacetoxybenzoate (25.2 g, 100 mmol) is suspended in a mixture of methanol (100 mL) and water (100 mL). A solution of sodium hydroxide (8.0 g, 200 mmol) in water (50 mL) is added, and the mixture is heated to reflux for 4 hours until the reaction is complete (monitored by TLC).[2][3] The methanol is removed under reduced pressure, and the aqueous solution is cooled in an ice bath and acidified with concentrated HCl. The resulting white precipitate of 3,5-diacetoxybenzoic acid is collected by vacuum filtration, washed with cold water, and dried.

Step 4: Formation of 3,5-Diacetoxybenzoyl Chloride

The carboxylic acid is converted to the more reactive acyl chloride.

-

Procedure: A mixture of 3,5-diacetoxybenzoic acid (23.8 g, 100 mmol) and thionyl chloride (14.6 mL, 200 mmol) in dry benzene (150 mL) is heated at 80-90°C for 2 hours. After cooling, the solvent and excess thionyl chloride are removed in vacuo to yield 3,5-diacetoxybenzoyl chloride as a solid, which can be recrystallized from cyclohexane.

Step 5: Decarbonylative Heck Reaction

This key step forms the stilbene backbone.

-

Procedure: In a reaction vessel under an inert atmosphere, palladium acetate (Pd(OAc)₂, 0.224 g, 1 mol%) and a suitable ligand such as N,N-bis-(2,6-diisopropylphenyl)dihydroimidazolium chloride (0.427 g, 1 mol%) are added to a solution of 3,5-diacetoxybenzoyl chloride (25.6 g, 100 mmol) and 4-acetoxystyrene (17.8 g, 110 mmol) in an appropriate solvent like p-xylene (200 mL).[4] An organic base such as N-methylmorpholine (16.5 mL, 150 mmol) is added, and the mixture is heated to 120-130°C for 12 hours.[5] After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford resveratrol triacetate.

Step 6: Deprotection to trans-Resveratrol

The final step involves the removal of the acetate protecting groups.

-

Procedure: Resveratrol triacetate is dissolved in a mixture of THF and methanol. A base, such as sodium hydroxide or potassium carbonate, is added, and the solution is stirred at room temperature until deprotection is complete (monitored by TLC). The reaction is then neutralized with a dilute acid, and the solvents are removed under reduced pressure. The residue is partitioned between water and ethyl acetate, and the organic layer is dried and concentrated to yield trans-resveratrol.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Yield (%) |

| 1 | 3,5-Dihydroxybenzoic Acid | Methyl 3,5-dihydroxybenzoate | MeOH, H₂SO₄ | ~90 |

| 2 | Methyl 3,5-dihydroxybenzoate | Methyl 3,5-diacetoxybenzoate | Ac₂O, Pyridine | >95 |

| 3 | Methyl 3,5-diacetoxybenzoate | 3,5-Diacetoxybenzoic Acid | NaOH, H₂O/MeOH | ~95 |

| 4 | 3,5-Diacetoxybenzoic Acid | 3,5-Diacetoxybenzoyl Chloride | SOCl₂ | ~83 |

| 5 | 3,5-Diacetoxybenzoyl Chloride | Resveratrol Triacetate | 4-Acetoxystyrene, Pd(OAc)₂, Ligand, Base | ~73 |

| 6 | Resveratrol Triacetate | trans-Resveratrol | Base | ~88 |

Application 2: Synthesis of Acylphloroglucinols

Acylphloroglucinols are a class of natural products that exhibit a range of biological activities, including antibacterial effects against multi-drug resistant strains.[6][7] Methyl 3,5-diacetoxybenzoate can be readily converted to a phloroglucinol derivative suitable for acylation.

Synthetic Workflow for Acylphloroglucinols

Caption: General synthesis of Acylphloroglucinols.

Experimental Protocols